molecular formula C31H50N6O11 B14131249 Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH

Cat. No.: B14131249
M. Wt: 682.8 g/mol
InChI Key: FNXPUMYXFQQETO-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a synthetic peptide composed of five amino acids: Boc-Histidine(Boc), Aib, Glutamic acid(O-tBu), and Glycine. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) protecting groups, which are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (Glycine) to a solid resin. The following steps involve the sequential addition of protected amino acids (Boc-Histidine(Boc), Aib, and Glutamic acid(O-tBu)) using coupling reagents such as carbodiimides and hydroxybenzotriazole (HOBt) to form peptide bonds .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection, washing, and coupling, ensuring high efficiency and yield. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of Boc and tBu protecting groups using acidic conditions (e.g., trifluoroacetic acid (TFA)).

    Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents.

    Oxidation and Reduction Reactions: Modifications of side chains or terminal groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the deprotected peptide (free of Boc and tBu groups) and any modified peptides resulting from oxidation or reduction reactions.

Scientific Research Applications

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The presence of protecting groups ensures that the peptide remains stable and does not undergo premature reactions during synthesis and handling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is unique due to its specific sequence and the combination of protecting groups, which provide stability and facilitate its use in various synthetic and research applications. The presence of both Boc and tBu groups allows for selective deprotection and modification, making it a versatile tool in peptide chemistry .

Properties

Molecular Formula

C31H50N6O11

Molecular Weight

682.8 g/mol

IUPAC Name

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1

InChI Key

FNXPUMYXFQQETO-PMACEKPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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